2-Aminobenzoyl chloride
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Overview
Description
2-Aminobenzoyl chloride is an organic compound with the molecular formula C7H6ClNO. It is a derivative of benzoyl chloride where an amino group is substituted at the ortho position relative to the carbonyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Preparation Methods
2-Aminobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminobenzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:
2-Aminobenzoic acid+Thionyl chloride→2-Aminobenzoyl chloride+Sulfur dioxide+Hydrogen chloride
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
2-Aminobenzoyl chloride undergoes various chemical reactions, including:
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Nucleophilic Substitution: : The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example, the reaction with an amine yields an amide:
2-Aminobenzoyl chloride+Amine→2-Aminobenzamide+Hydrogen chloride
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Hydrolysis: : In the presence of water, this compound hydrolyzes to form 2-aminobenzoic acid and hydrogen chloride:
2-Aminobenzoyl chloride+Water→2-Aminobenzoic acid+Hydrogen chloride
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Condensation Reactions: : The compound can participate in condensation reactions with various carbonyl compounds to form imines or Schiff bases.
Scientific Research Applications
2-Aminobenzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Bioconjugation: The compound is employed in the modification of biomolecules, such as proteins and peptides, to introduce functional groups for further study or therapeutic use.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-aminobenzoyl chloride involves its reactivity towards nucleophiles. The carbonyl carbon in the benzoyl chloride group is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives depending on the nucleophile involved. The amino group in the ortho position can also participate in intramolecular interactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
2-Aminobenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
Benzoyl chloride: Lacks the amino group and is less reactive towards nucleophiles.
4-Aminobenzoyl chloride: Has the amino group in the para position, which affects its reactivity and the types of products formed.
2-Amino-3-nitrobenzoyl chloride: Contains an additional nitro group, which can further influence its chemical behavior and applications.
The presence of the amino group in this compound makes it unique in terms of its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
2-aminobenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(10)5-3-1-2-4-6(5)9/h1-4H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCMQWBYWOIEGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550147 |
Source
|
Record name | 2-Aminobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21563-73-5 |
Source
|
Record name | 2-Aminobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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